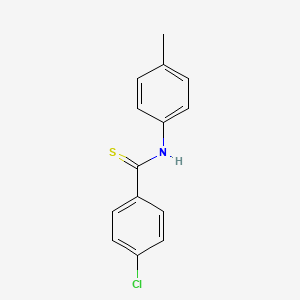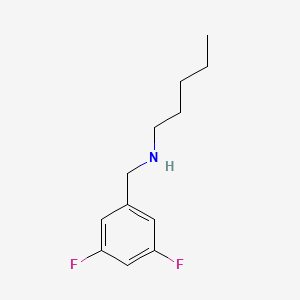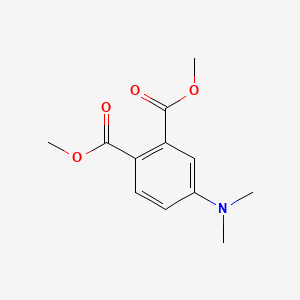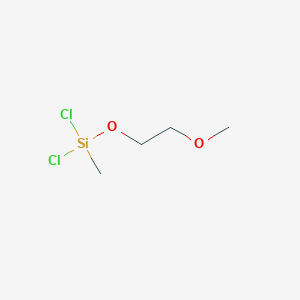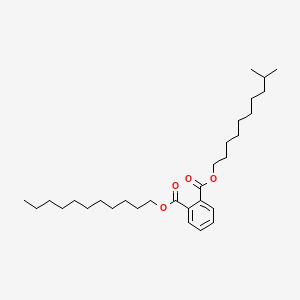
2-Methyl-1H-imidazole, copper(1+) salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1H-imidazole, copper(1+) salt: is a coordination compound formed by the interaction of 2-methyl-1H-imidazole with copper ions. This compound is of significant interest due to its unique chemical properties and potential applications in various fields such as catalysis, materials science, and medicine. The imidazole ring is a crucial structural motif in many biologically active molecules, and its derivatives are widely studied for their diverse chemical reactivity and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1H-imidazole, copper(1+) salt typically involves the reaction of 2-methyl-1H-imidazole with a copper salt, such as copper(II) chloride or copper(II) sulfate. The reaction is usually carried out in an aqueous or alcoholic medium under mild conditions. The general procedure involves dissolving the copper salt in water or alcohol, followed by the addition of 2-methyl-1H-imidazole. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for mixing, heating, and filtration can enhance the efficiency and consistency of the production process.
化学反应分析
Types of Reactions
2-Methyl-1H-imidazole, copper(1+) salt undergoes various chemical reactions, including:
Oxidation: The copper ion in the compound can undergo oxidation, leading to the formation of copper(II) complexes.
Reduction: The copper ion can also be reduced to its metallic state under certain conditions.
Substitution: The imidazole ligand can be substituted by other ligands, such as phosphines or amines, resulting in the formation of new coordination compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out in an aqueous medium at room temperature.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used. The reaction is usually performed in an alcoholic medium.
Substitution: Ligand substitution reactions are carried out in the presence of the desired ligand and a suitable solvent, such as acetonitrile or dichloromethane.
Major Products
Oxidation: Copper(II) complexes with imidazole ligands.
Reduction: Metallic copper and free imidazole.
Substitution: New coordination compounds with different ligands.
科学研究应用
2-Methyl-1H-imidazole, copper(1+) salt has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and oxidation reactions.
Biology: The compound is studied for its potential antimicrobial and anticancer properties. Copper complexes with imidazole derivatives have shown promising activity against various pathogens and cancer cell lines.
Medicine: Research is ongoing to explore the use of this compound in drug delivery systems and as a therapeutic agent for diseases such as cancer and bacterial infections.
Industry: It is used in the development of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, separation, and catalysis.
作用机制
The mechanism of action of 2-methyl-1H-imidazole, copper(1+) salt involves the interaction of the copper ion with biological molecules. The copper ion can bind to proteins and enzymes, altering their structure and function. This interaction can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components. The imidazole ligand can also interact with biological targets, enhancing the overall activity of the compound.
相似化合物的比较
2-Methyl-1H-imidazole, copper(1+) salt can be compared with other copper-imidazole complexes, such as:
Copper(II) imidazole complexes: These complexes have a higher oxidation state of copper and exhibit different reactivity and stability compared to copper(1+) complexes.
Copper(II) methacrylate complexes with imidazole derivatives: These complexes have been studied for their antitumor properties and show different structural and spectral characteristics compared to this compound.
Copper(II) benzoate and nicotinate complexes with imidazole: These complexes have been analyzed for their thermal decomposition and stability, providing insights into the behavior of copper-imidazole coordination compounds.
属性
CAS 编号 |
85392-46-7 |
|---|---|
分子式 |
C4H7CuN2 |
分子量 |
146.66 g/mol |
IUPAC 名称 |
copper(1+);2-methyl-1,2-dihydroimidazol-3-ide |
InChI |
InChI=1S/C4H7N2.Cu/c1-4-5-2-3-6-4;/h2-5H,1H3;/q-1;+1 |
InChI 键 |
MOAJFQBTOHEQRF-UHFFFAOYSA-N |
规范 SMILES |
CC1NC=C[N-]1.[Cu+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




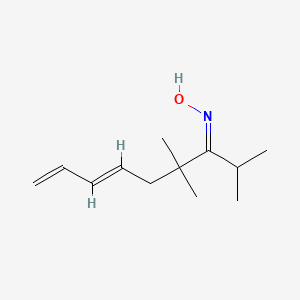

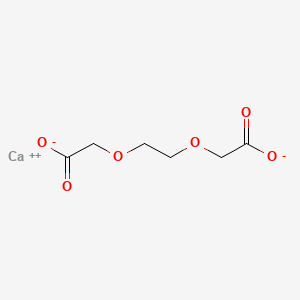
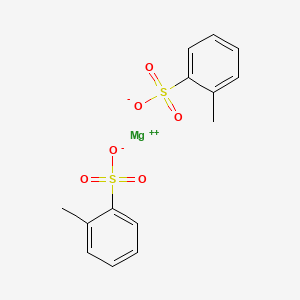

![ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate](/img/structure/B12659335.png)
